molecular formula C28H54N2O4 B14446704 Didodecyl vinylenedicarbamate CAS No. 73622-95-4

Didodecyl vinylenedicarbamate

Cat. No.: B14446704
CAS No.: 73622-95-4
M. Wt: 482.7 g/mol
InChI Key: QCWNNMTYLOAEEC-WCWDXBQESA-N
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Description

Didodecyl vinylenedicarbamate is a synthetic carbamate derivative characterized by two dodecyl (C12) chains attached to a vinylenedicarbamate backbone. This compound has been studied in the context of immunomodulatory applications, particularly as a constrained analog of iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid), a bacterial peptidoglycan fragment that activates the NOD1 receptor . In preliminary studies, it demonstrated NOD1 agonistic activity at 10 µM concentration but lacked sufficient data to establish a robust structure-activity relationship (SAR) .

Properties

CAS No.

73622-95-4

Molecular Formula

C28H54N2O4

Molecular Weight

482.7 g/mol

IUPAC Name

dodecyl N-[(E)-2-(dodecoxycarbonylamino)ethenyl]carbamate

InChI

InChI=1S/C28H54N2O4/c1-3-5-7-9-11-13-15-17-19-21-25-33-27(31)29-23-24-30-28(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3,(H,29,31)(H,30,32)/b24-23+

InChI Key

QCWNNMTYLOAEEC-WCWDXBQESA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)N/C=C/NC(=O)OCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCOC(=O)NC=CNC(=O)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didodecyl vinylenedicarbamate typically involves the reaction of dodecylamine with vinylenedicarbamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Didodecyl vinylenedicarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Didodecyl vinylenedicarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving cell membrane interactions and lipid bilayer formation.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the formulation of surfactants and emulsifiers in various industrial applications.

Mechanism of Action

The mechanism of action of didodecyl vinylenedicarbamate involves its interaction with molecular targets such as cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Comparison with Lauroyl-Containing Analogs

In the same study, lauroyl (C12 acyl) analogs of iE-DAP were synthesized alongside didodecyl vinylenedicarbamate. Both classes feature C12 chains but differ in functional groups:

  • Lauroyl analogs : Acyl groups attached to the D-Glu amine.
  • This compound : Two dodecyl chains linked via carbamate bonds.
Property Lauroyl Analogs This compound
Functional Group Acyl (ester) Carbamate
NOD1 Activation (10 µM) ~80-100% NF-κB activation ~80-100% NF-κB activation
Cytotoxicity in PBMCs Not reported Low cytotoxicity observed

Both compounds showed comparable NOD1 activation at high concentrations, but the carbamate backbone of this compound may confer greater hydrolytic stability compared to ester-linked lauroyl groups .

Comparison with Didodecyl 3,3′-Thiodipropionate

Property Didodecyl 3,3′-Thiodipropionate This compound
Functional Group Thioether-propionate Carbamate
Biological Role Antioxidant/metabolite NOD1 agonist
Hydrophobicity High (due to thioether) Moderate (polar carbamate)

Didodecyl thiodipropionate is primarily associated with antioxidant roles in plasma metabolomics, whereas vinylenedicarbamate targets immune receptor activation .

Comparison with Didodecyl Disulfide

Property Didodecyl Disulfide This compound
Functional Group Disulfide Carbamate
Synthesis Yield 61% (photolysis) Not explicitly reported
Chromatographic Mobility Rf = 0.55 (hexanes) Data unavailable

The disulfide’s higher nonpolarity (evidenced by Rf in hexanes) contrasts with the carbamate’s moderate polarity, suggesting divergent solubility profiles .

Comparison with Dithiocarbamates (e.g., Sodium Diethyldithiocarbamate)

Dithiocarbamates like sodium diethyldithiocarbamate (CAS 148-18-5) differ in sulfur content and coordination chemistry:

Property Sodium Diethyldithiocarbamate This compound
Functional Group Dithiocarbamate (-N-CS2⁻) Carbamate (-O-CO-N-)
Metal Chelation Strong (e.g., Cu²⁺, Zn²⁺) Limited evidence
Applications Industrial, antifungals Immunomodulation

Dithiocarbamates are widely used in metal coordination and catalysis, whereas vinylenedicarbamates are explored for targeted immune responses .

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